molecular formula C6H5F3N2 B1597752 3,4,5-Trifluorobenzene-1,2-diamine CAS No. 168966-54-9

3,4,5-Trifluorobenzene-1,2-diamine

Cat. No. B1597752
M. Wt: 162.11 g/mol
InChI Key: WWDBSPRMQHYOOQ-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzene-1,2-diamine, also known as 3,4,5-TFBDA, is an amine-based compound that has been studied for its potential applications in a variety of scientific fields. It is an aromatic compound with a molecular formula of C6H7F3N2, and it is composed of three fluorine atoms, two nitrogen atoms, and one benzene ring. 3,4,5-TFBDA has been found to have numerous applications in fields such as drug synthesis, catalysis, and materials science. In

Scientific Research Applications

Organometallic Control

  • Organometallic Chemistry: 3,4,5-Trifluorobenzene derivatives have been used in organometallic chemistry to control regiospecificity in functionalization reactions. For example, 1,2,3-trifluorobenzene has been functionalized at various positions, demonstrating the versatility of these compounds in organic synthesis (Heiss & Schlosser, 2003).

Synthesis Process Modification

  • Synthetic Process Improvement: The synthesis process of related trifluorobenzene compounds, such as 3,4,5-trifluorobromobenzene, has been modified to improve yield and reduce by-products. This highlights the ongoing research to optimize the production of trifluorobenzene derivatives for various applications (Song Nai-jia, 2013).

Polymer Science

  • Polymer Development: New polymers have been synthesized using unsymmetrical and noncoplanar diamines containing trifluoromethyl groups, demonstrating the importance of trifluorobenzene derivatives in developing advanced materials with unique properties, such as high thermal stability and low dielectric constants (Wang, Zhao, & Li, 2012).

Molecular Structure Analysis

  • Structural Analysis: Studies on the molecular structure of 1,3,5-trifluorobenzene and its derivatives provide valuable insights into the impact of fluorine substitution on aromatic compounds. This research is critical for understanding the physical and chemical properties of trifluorobenzene derivatives (Cabaço et al., 1996).

Fluorination Techniques

  • Electrochemical Fluorination: Research on the electrochemical fluorination of trifluorobenzenes, including 1,3,5-trifluorobenzene, reveals efficient pathways to produce fluorinated cyclohexadienes. This illustrates the utility of trifluorobenzene derivatives in organic synthesis and material science (Momota et al., 1994).

Gas Transport Properties

  • Membrane-based Applications: Trifluorobenzene-based polyamides have been explored for their potential in membrane-based gas separation applications, showcasing the adaptability of these compounds in industrial processes (Bandyopadhyay et al., 2013).

properties

IUPAC Name

3,4,5-trifluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDBSPRMQHYOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378797
Record name 3,4,5-trifluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluorobenzene-1,2-diamine

CAS RN

168966-54-9
Record name 3,4,5-trifluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
MB Taj, A Raheel, R Ayub, AM Alnajeebi, M Abualnaja… - Plos one, 2023 - journals.plos.org
Sixteen fuberidazole derivatives as potential new anticancer bioreductive prodrugs were prepared and characterized. The in vitro anticancer potential was examined to explore their …
Number of citations: 1 journals.plos.org

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